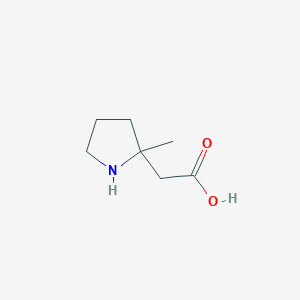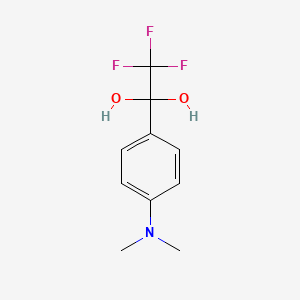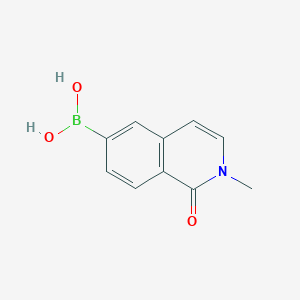
2-(2-Methylpyrrolidin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpyrrolidin-2-yl)acetic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its diverse biological activities and functional properties . The presence of the pyrrolidine ring in this compound makes it an interesting compound for various scientific research applications.
Métodos De Preparación
The synthesis of 2-(2-Methylpyrrolidin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reductive amination of levulinic acid or its esters, followed by cyclization to form the pyrrolidine ring . Another approach includes the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid, followed by cyclization under high-temperature conditions . Industrial production methods often focus on optimizing yield and purity while minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
2-(2-Methylpyrrolidin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-one derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
2-(2-Methylpyrrolidin-2-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of bioactive compounds with potential antimicrobial, anticancer, and anti-inflammatory activities . In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Additionally, it has applications in the pharmaceutical industry as an intermediate for the synthesis of various drugs .
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it can inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2-(2-Methylpyrrolidin-2-yl)acetic acid can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . For instance, pyrrolidin-2-one derivatives are known for their antitumor properties, while pyrrolidin-2,5-dione derivatives have shown potential as anticonvulsants . The unique combination of the pyrrolidine ring and the acetic acid moiety in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-(2-methylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(5-6(9)10)3-2-4-8-7/h8H,2-5H2,1H3,(H,9,10) |
Clave InChI |
CXUOHJMYKSBRJC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B15146940.png)


![tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B15146971.png)
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146984.png)


![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)

![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)

![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
